2,4,7,9-Tetraphenyl-1,10-phenanthroline

Description

Overview of the 1,10-Phenanthroline (B135089) Scaffold in Chemical Sciences

1,10-Phenanthroline, often abbreviated as "phen," is a heterocyclic organic compound featuring a rigid, planar structure. wikipedia.org This structural rigidity, combined with the presence of two nitrogen atoms in a bidentate chelation site, makes it an exceptional ligand for a wide range of metal ions. nih.govresearchgate.net The formation of stable five-membered rings upon coordination with a metal center is a key characteristic that underpins its widespread use in coordination chemistry. researchgate.netmyuchem.com The delocalized π-electron system of the aromatic framework contributes to the electronic properties of its metal complexes, influencing their photophysical and electrochemical behaviors. myuchem.com The versatility of the 1,10-phenanthroline scaffold is further enhanced by the eight available positions on its carbon backbone for functionalization, allowing for the fine-tuning of its properties for specific applications. nih.govacs.org These applications are diverse, spanning catalysis, luminescent materials, supramolecular chemistry, and chemosensors. nih.govacs.org

Historical Development and Evolution of Phenanthroline Ligands

The journey of 1,10-phenanthroline and its derivatives in coordination chemistry is a rich narrative of continuous innovation. Seminal work dating back to the 1950s laid the foundation for understanding the fundamental coordination behavior of this ligand. nih.gov Over the decades, chemists have developed numerous synthetic strategies to modify the phenanthroline core, leading to a vast library of substituted ligands with tailored properties. nih.govacs.org These modifications have been instrumental in advancing various fields. For instance, the development of specific phenanthroline-based ligands was crucial in Jean-Pierre Sauvage's Nobel Prize-winning work on molecular machines, specifically in the creation of catenanes and rotaxanes. nih.govacs.org The evolution of phenanthroline ligands has been driven by the desire to control the steric and electronic environment around the coordinated metal ion, thereby influencing the reactivity, stability, and photophysical properties of the resulting complexes. researchgate.net

Rationale for Functionalization and Steric Modification in Phenanthroline Design

The functionalization of the 1,10-phenanthroline backbone is a powerful tool for modulating the properties of its metal complexes. Introducing substituents at different positions can significantly alter the ligand's electronic properties, such as its HOMO-LUMO gap, which in turn affects the redox potential and emission characteristics of the complex. myuchem.com Steric modification, in particular, plays a crucial role in dictating the coordination geometry and stability of the resulting complexes. researchgate.net By introducing bulky substituents, especially at the 2 and 9 positions adjacent to the nitrogen donors, chemists can prevent the formation of undesired geometries and enhance the stability of the complex. nih.govnih.gov This steric hindrance can also influence the excited-state properties of the complexes, which is of particular importance in the design of luminescent materials and photocatalysts. nih.gov The strategic placement of bulky groups can create a specific coordination pocket, influencing the selectivity and efficiency of catalytic reactions. researchgate.net

Specific Context and Research Importance of 2,4,7,9-Tetraphenyl-1,10-phenanthroline and Related Highly Arylated Phenanthrolines

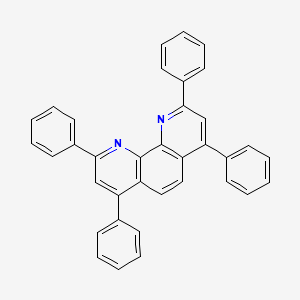

This compound is a prime example of a highly functionalized phenanthroline ligand where bulky phenyl groups are introduced at key positions. This extensive arylation imparts unique properties to the molecule. The steric bulk of the four phenyl groups significantly influences the coordination environment it creates for metal ions. This high degree of steric hindrance can prevent dimerization and enhance the stability of complexes, which is particularly advantageous in applications like organic light-emitting diodes (OLEDs). The introduction of multiple phenyl groups also extends the π-conjugated system of the phenanthroline core, leading to altered photophysical properties such as enhanced luminescence quantum yield and redshifted absorption maxima compared to the parent phenanthroline. Research into this compound and other highly arylated phenanthrolines is driven by the potential to develop advanced materials with superior performance in areas such as organic electronics, catalysis, and fluorescent probes for metal ion detection. The synthesis of such highly substituted phenanthrolines has been advanced by the development of direct C-H arylation methods, providing more efficient routes to these valuable ligands. rsc.orgrsc.orgnih.gov

Compound Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | Parent scaffold, planar, rigid, bidentate N,N-chelating ligand. wikipedia.org |

| 2,4,7,9-Tetramethyl-1,10-phenanthroline | C₁₆H₁₆N₂ | 236.317 | Methyl-substituted derivative. chemsynthesis.com |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline | C₁₆H₁₆N₂ | 236.31 | Metal-chelating agent, forms dinuclear Cu(II) complexes. |

| This compound | C₃₆H₂₄N₂ | 488.6 | Highly arylated, bulky phenyl groups providing significant steric hindrance. chemicalbook.com |

Spectroscopic and Physical Properties

| Compound | Absorption Maxima (λmax) | Luminescence Quantum Yield (Φ) | Thermal Stability (Tdec) |

| 1,10-Phenanthroline | 265 nm | 0.12 | 198°C |

| This compound | 328 nm | 0.67 | 312°C |

Note: Data for the parent 1,10-phenanthroline is provided for comparative purposes. Data for this compound is from a specific study and may vary under different experimental conditions.

Structure

3D Structure

Properties

IUPAC Name |

2,4,7,9-tetraphenyl-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24N2/c1-5-13-25(14-6-1)31-23-33(27-17-9-3-10-18-27)37-35-29(31)21-22-30-32(26-15-7-2-8-16-26)24-34(38-36(30)35)28-19-11-4-12-20-28/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSGGWMVDAECFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574450 | |

| Record name | 2,4,7,9-Tetraphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51786-73-3 | |

| Record name | 2,4,7,9-Tetraphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,7,9 Tetraphenyl 1,10 Phenanthroline and Analogues

Classical and Modified Skraup-Type Condensation Reactions for Phenanthroline Core Synthesis

The fundamental 1,10-phenanthroline (B135089) skeleton is traditionally assembled via the Skraup synthesis. This acid-catalyzed reaction typically involves the condensation of an aromatic amine with glycerol (B35011), often in the presence of an oxidizing agent like nitrobenzene (B124822) or arsenic pentoxide. wordpress.comiipseries.org For the synthesis of 1,10-phenanthroline itself, the reaction can proceed from 8-aminoquinoline, which is subjected to a second Skraup reaction to form the second pyridine (B92270) ring. wordpress.comiipseries.orggoogle.com

The classical Skraup reaction involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. google.com A key intermediate in this process is acrolein, formed from the dehydration of glycerol by sulfuric acid. wordpress.comiipseries.org The aromatic amine then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the quinoline (B57606) or phenanthroline product.

Modifications to the Skraup reaction have been developed to improve yields, safety, and substrate scope. These include using α,β-unsaturated ketones or aldehydes in place of glycerol, which allows for the introduction of substituents directly onto the newly formed heterocyclic ring. google.com For instance, reacting p-toluidine (B81030) with methyl vinyl ketone can produce 4,6-dimethylquinoline. wordpress.com Furthermore, advancements such as microwave-assisted synthesis in environmentally benign solvents like water have been reported, offering a "green" alternative to the traditional conditions. rsc.org These modified procedures provide access to a variety of substituted phenanthroline cores that can serve as precursors for more complex targets like 2,4,7,9-tetraphenyl-1,10-phenanthroline.

Directed Arylation Strategies for Tetraphenyl Substitution Patterns

Once the phenanthroline core is synthesized, the introduction of the four phenyl substituents at the 2, 4, 7, and 9 positions is the next critical challenge. Directed arylation strategies offer powerful tools for forming the necessary C-C bonds.

A concise and efficient method for arylating phenanthrolines is through direct C-H/C-H cross-coupling reactions. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials (like halogenated phenanthrolines), making it an atom-economical strategy. ijrti.org In this type of reaction, a transition metal catalyst, often palladium, facilitates the coupling of a C-H bond on the phenanthroline ring with a C-H bond of an arene, such as benzene.

Research has demonstrated the synthesis of aryl-functionalized phenanthrolines via this method. For example, a protocol for creating 2,3,8,9-tetraphenyl-1,10-phenanthroline has been developed, showcasing the potential of this strategy for producing highly arylated phenanthroline derivatives. rsc.orgnih.gov These reactions often employ an oxidant to facilitate the catalytic cycle. The use of 1,10-phenanthroline itself as a ligand in palladium-catalyzed oxidative coupling reactions is well-established, highlighting the unique role of this scaffold in C-H functionalization chemistry. nsf.gov

Table 1: Examples of Oxidative C-H/C-H Cross-Coupling for Phenanthroline Arylation

| Phenanthroline Derivative | Arylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 1,10-Phenanthroline | Benzene | Pd(OAc)₂, Oxidant | 3,8-Diphenyl-1,10-phenanthroline | rsc.orgnih.gov |

Organometallic reagents, particularly organolithium compounds like phenyllithium (B1222949) (PhLi), are powerful nucleophiles used to introduce phenyl groups onto heterocyclic scaffolds. wikipedia.orgchemarticle.com The reaction typically involves the nucleophilic addition of the organometallic reagent to the phenanthroline core. The high reactivity of organolithium reagents allows for the functionalization of the electron-deficient positions of the phenanthroline ring system. fishersci.fr

The synthesis of phenyl-substituted phenanthrolines using phenyllithium proceeds by the addition of PhLi to the C=N bonds of the phenanthroline, followed by an oxidation step to restore aromaticity. reddit.com However, this method can present challenges. Competition from other reactive organolithiums, such as n-butyllithium (often used to prepare other organolithiums via lithium-halogen exchange), can lead to the formation of undesired byproducts (e.g., n-butyl-substituted phenanthrolines). reddit.com Reaction conditions must be carefully controlled to achieve the desired selectivity for the tetraphenylated product. Despite these challenges, the use of organometallic reagents remains a vital strategy for the synthesis of highly substituted phenanthrolines. digitellinc.comuni-muenchen.de

Advanced Functionalization Techniques for Phenanthroline Derivatives

Beyond the direct synthesis of tetraphenylphenanthroline, a range of advanced functionalization techniques can be applied to phenanthroline derivatives to install diverse chemical groups, further expanding their utility.

Direct C-H functionalization is a rapidly evolving field that allows for the introduction of functional groups onto a molecule without prior activation. hw.ac.ukacs.org A notable example is the direct dicarbamoylation of phenanthrolines. nih.govhw.ac.uk A metal- and light-free Minisci-type reaction has been developed that can directly install primary, secondary, or tertiary amide groups onto the phenanthroline scaffold. hw.ac.ukacs.orgacs.org

This method is operationally simple and scalable, providing a significant improvement over traditional multi-step sequences that require expensive, pre-functionalized phenanthrolines. hw.ac.ukacs.org The reaction is believed to proceed through the formation of a carbamoyl (B1232498) radical, which then adds to the activated phenanthroline substrate. acs.org This technique demonstrates the potential for late-stage functionalization, enabling the efficient synthesis of complex phenanthroline derivatives. For instance, unsubstituted 1,10-phenanthroline can undergo tetracarbamoylation using this method. hw.ac.uk

Table 2: Substrate Scope of Direct Dicarbamoylation of Phenanthrolines

| Phenanthroline Substrate | Product | Yield | Reference |

|---|---|---|---|

| 5-Nitrophenanthroline | 2,9-Dicarbamoyl-5-nitrophenanthroline | 65% | hw.ac.uk |

| 4,7-Diphenylphenanthroline | 2,9-Dicarbamoyl-4,7-diphenylphenanthroline | 72% | hw.ac.uk |

| 3,4,7,8-Tetramethylphenanthroline | 2,9-Dicarbamoyl-3,4,7,8-tetramethylphenanthroline | 97% | hw.ac.uk |

Nucleophilic aromatic substitution (SNAr) is a classical and powerful method for functionalizing aromatic rings. libretexts.orglibretexts.org In the context of phenanthroline chemistry, this strategy involves the reaction of a halogenated phenanthroline (e.g., 2,9-dichloro-1,10-phenanthroline) with a nucleophile. The halogen atoms serve as leaving groups, which are displaced by the incoming nucleophile. lumenlearning.com

For this reaction to proceed efficiently, the aromatic ring typically needs to be activated by electron-withdrawing groups. libretexts.orgnih.gov In the case of phenanthroline, the ring nitrogen atoms provide sufficient activation for substitution to occur, particularly at the positions ortho and para to them (i.e., the 2, 9, 4, and 7 positions). However, synthesizing the required halogenated precursors, such as 2,9-dichloro-1,10-phenanthroline, can be challenging. reddit.com Once obtained, these halogenated intermediates can be reacted with a wide variety of nucleophiles to introduce different functionalities. This method is a versatile alternative to C-H activation strategies, though it requires more synthetic steps to prepare the starting materials.

Imidazo-fused Phenanthroline Synthesis and Alkylation

The synthesis of imidazo-fused phenanthrolines creates complex heterocyclic scaffolds with significant potential in materials science and medicinal chemistry. These structures are valued for their optical and biological properties, which often surpass those of their individual heterocyclic components. acs.orgnih.gov A common strategy for constructing these systems involves the cyclization of a substituted phenanthroline precursor.

One established method involves the reaction of 1,10-phenanthroline-5,6-dione (B1662461) with an aryl aldehyde and ammonium (B1175870) acetate (B1210297) in refluxing acetic acid. This condensation reaction yields 2-aryl-substituted imidazo[4,5-f] acs.orgresearchgate.netphenanthrolines. The versatility of this method lies in the ability to introduce various aryl groups at the 2-position of the imidazole (B134444) ring by simply changing the aldehyde precursor, allowing for the fine-tuning of the ligand's electronic and steric properties. researchgate.net

Another approach focuses on building the imidazo[1,2-f]phenanthridine (B1589575) core. This can be achieved through a multi-step sequence starting with the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones. acs.orgnih.gov This reaction is catalyzed by a recyclable magnetic metal-organic framework (MOF), Fe3O4@SiO2@MOF-199, in the presence of a base. The resulting 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones can then be aromatized to the final imidazo[1,2-f]phenanthridine scaffold. acs.orgnih.gov

The table below summarizes the synthesis of various 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-one derivatives, showcasing the versatility of the MOF-catalyzed methodology with different substituted imidazoles and diones. nih.gov

| Entry | Imidazole Reactant (1) | Dione Reactant (2) | Product (3) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole (1a) | Cyclohexane-1,3-dione (2a) | 2,3-diphenyl-6,7-dihydroimidazo[1,2-f]phenanthridine-8(5H)-one (3a) | 85 |

| 2 | 1a | 5,5-dimethylcyclohexane-1,3-dione (2b) | 6,6-dimethyl-2,3-diphenyl-6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-one (3b) | 91 |

| 3 | 2-(2-bromo-5-methylphenyl)-4,5-diphenyl-1H-imidazole (1b) | 2a | 10-methyl-2,3-diphenyl-6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-one (3e) | 82 |

| 4 | 2-(2-bromo-4,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole (1c) | 2a | 9,10-dimethoxy-2,3-diphenyl-6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-one (3f) | 81 |

| 5 | 2-(2-bromophenyl)-1H-imidazole (1i) | 2a | 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-one (3n) | 85 |

Alkylation of the resulting imidazo-fused systems is a key functionalization step. While direct alkylation studies on imidazo-phenanthrolines are specific, methodologies developed for related N-fused heterocycles like imidazo[1,2-a]pyridines provide valuable insights. For these compounds, C3-alkylation is a significant transformation for creating derivatives with diverse biological activities. cardiff.ac.ukmdpi.com One effective method is a three-component aza-Friedel–Crafts reaction using imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by a Lewis acid such as Y(OTf)3. mdpi.com Another strategy employs α,β-unsaturated ketones as Michael acceptors in a reaction catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, which activates the ketone for conjugate addition. cardiff.ac.uk These methods highlight potential pathways for the C-alkylation of the imidazole portion of the fused phenanthroline system, enabling the introduction of a wide range of functional groups.

Strategies for Enhancing Solubility and Specific Functionality through Substituent Introduction

A significant challenge in the application of large, polyaromatic molecules like this compound and its analogues is their poor solubility in common solvents, particularly aqueous media, which limits their use in biological and certain catalytic systems. wku.edumdpi.com A primary strategy to overcome this is the introduction of specific functional groups onto the phenanthroline core or its substituents. nih.gov

The inherent structure of 1,10-phenanthroline offers eight different positions on its backbone for the attachment of functional groups, providing remarkable versatility. nih.gov The reactivity of each pair of carbon atoms ( mdpi.comresearchgate.net, nih.govcardiff.ac.uk, researchgate.netrsc.org, and nih.govnih.gov) allows for stepwise functionalization, leading to polyfunctional and non-symmetrical systems. nih.gov

For instance, to improve water solubility, hydrophilic groups can be incorporated. One approach involves the synthesis of derivatives containing alkoxyacetate groups. wku.edu Another strategy is the introduction of charged moieties or polar functional groups through substitution reactions. The synthesis of water-soluble copper(II) complexes based on 2,9-dimethyl-1,10-phenanthroline has been achieved by using auxiliary counterions that enhance aqua-solubility. mdpi.com

Beyond improving solubility, substituent introduction is crucial for tailoring specific functionalities. In the context of imidazo-fused phenanthrolines, substituents on the imidazole ring can be readily varied. researchgate.netnih.gov Introducing a 4-(methyl)phenyl substituent at the H1-position of the imidazole ring in a pyrenyl-substituted imidazo[4,5-f] acs.orgresearchgate.netphenanthroline was shown to increase the dihedral angle between the pyrene (B120774) and the metal-complexed phenanthroline core. nih.gov This steric control weakens the electronic coupling between the two chromophores, thereby tuning the photophysical properties of the resulting molecule. nih.gov

The introduction of specific functionalities can also facilitate the development of targeted molecular probes or catalysts. For example, a tetrazine-functionalized phenyl-imidazole-fused phenanthroline (PIP) ligand was synthesized to allow for effective coupling to molecules containing a trans-cyclooctene (B1233481) (TCO) group, demonstrating a modular approach to creating targeted derivatives. rsc.org

The following table details examples of functional groups introduced to the phenanthroline scaffold and the resulting enhancement in properties.

| Parent Scaffold | Introduced Substituent/Group | Position of Substitution | Strategy/Reaction | Enhanced Property/Functionality | Reference |

|---|---|---|---|---|---|

| Imidazo[4,5-f] acs.orgresearchgate.netphenanthroline | Pyrenyl and 4-(methyl)phenyl | C2 and N1 of imidazole | Condensation and subsequent N-arylation | Tuning of photophysical properties (triplet excited-state lifetime) through steric hindrance | nih.gov |

| 1,10-Phenanthroline | Thiophene units | Fused at 5,6 positions | Multi-step synthesis from phenanthroline-5,6-dione | Creates π-conjugated systems for organic electronics and bioimaging | thieme.de |

| 2,9-dimethyl-1,10-phenanthroline | Auxiliary counterions in Cu(II) complexes | N/A (part of the complex salt) | Complexation with appropriate salts | Improved water solubility for biological applications | mdpi.com |

| Phenyl-imidazole-fused phenanthroline (PIP) | Tetrazine | Attached to phenyl group | Multi-step organic synthesis | Enables bio-orthogonal coupling to trans-cyclooctene (TCO) for targeted probes | rsc.org |

These strategies demonstrate that the targeted introduction of substituents is a powerful tool for modulating the physical properties, such as solubility, and for imparting specific chemical functionalities to phenanthroline-based compounds. nih.govnih.gov

Coordination Chemistry of 2,4,7,9 Tetraphenyl 1,10 Phenanthroline Ligands

Ligand Design Principles and Coordination Motifs

The design of 2,4,7,9-Tetraphenyl-1,10-phenanthroline as a ligand is predicated on the foundational principles of phenanthroline chemistry, enhanced by the specific influence of its phenyl substituents. These principles govern its interaction with metal centers and the resulting geometry and stability of the coordination complexes.

Like its parent molecule, 1,10-phenanthroline (B135089), this compound primarily functions as a bidentate N-donor ligand. wikipedia.org The two nitrogen atoms of the phenanthroline core form a five-membered chelate ring with a metal ion, a highly stable arrangement. researchgate.net This bidentate coordination is a fundamental and dominant motif in the vast majority of its metal complexes. The rigid and planar nature of the phenanthroline backbone pre-organizes the nitrogen donors for chelation, contributing to the high stability of the resulting metal complexes. wikipedia.org

The four phenyl groups in this compound introduce significant steric bulk around the metal coordination sphere. This steric hindrance plays a crucial role in determining the coordination geometry and stability of the metal complexes. Substituents at the 2 and 9 positions, in particular, are known to exert a profound steric effect, influencing the coordination number and geometry of the metal center. wikipedia.org For instance, bulky groups at these positions can prevent the formation of tris-chelate octahedral complexes, which are common for the unsubstituted phenanthroline, and instead favor the formation of bis- or mono-chelate complexes with geometries such as tetrahedral or square planar. wikipedia.orgnih.govresearchgate.net

| Substituent Position | Primary Steric Influence | Common Resulting Geometries | Effect on Complex Stability |

|---|---|---|---|

| 2,9-positions | Directly shields the metal center, hinders the approach of other ligands. | Tetrahedral, Distorted Square Planar | Can increase stability by preventing coordination of additional ligands or solvent molecules. May also introduce strain. |

| 4,7-positions | Influences inter-ligand interactions and packing. | Can lead to distortions from ideal geometries in multi-ligand complexes. | Contributes to overall steric bulk, potentially enhancing stability. |

While this compound itself is a bidentate ligand, the phenanthroline scaffold is a versatile platform for the development of multidentate ligands. Functionalization of the phenyl rings or the phenanthroline core can introduce additional donor atoms, leading to ligands with higher denticity. For example, the introduction of phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties onto the phenanthroline framework can result in tridentate (PNN) or tetradentate (PNNP) ligands. These multidentate ligands can form highly stable complexes with enhanced kinetic inertness due to the chelate effect. The design of such ligands based on the this compound framework would be expected to yield exceptionally bulky ligands, which could enforce unusual coordination geometries and reactivities at the metal center.

Metal Ion Complexation and Binding Selectivity

This compound, with its combination of a classic N-donor chelating unit and significant steric bulk, exhibits interesting complexation behavior with a variety of metal ions.

This sterically demanding ligand readily forms complexes with a range of transition metal ions. The specific properties of these complexes are often dictated by the interplay between the electronic preferences of the metal ion and the steric constraints imposed by the ligand.

Copper(I): Copper(I) complexes with phenanthroline ligands are of significant interest due to their rich photophysical and electrochemical properties. nih.govcmu.edu The bulky phenyl groups in this compound are expected to enforce a distorted tetrahedral geometry around the Cu(I) center in bis-ligand complexes, which can lead to desirable luminescent properties. nih.govacs.org

Ruthenium(II): Ruthenium(II) complexes of phenanthroline derivatives are well-known for their applications in photochemistry and as photosensitizers. brieflands.comresearchgate.net While the parent [Ru(phen)₃]²⁺ is a classic example, the steric bulk of this compound would likely prevent the formation of a stable tris-chelate complex. Instead, mono- or bis-ligand complexes with other ancillary ligands are more probable.

Rhenium(I): Rhenium(I) tricarbonyl complexes with diimine ligands like phenanthroline are another important class of luminescent materials. The coordination of this compound to a Re(I) center would likely result in complexes with interesting photophysical properties, influenced by the electronic nature and steric hindrance of the phenyl groups.

Iron(II/III): The classic ferroin (B110374) complex, [Fe(phen)₃]²⁺, is a well-known redox indicator. wikipedia.orgillinois.edunih.gov The formation of a similar tris-chelate complex with this compound is highly improbable due to severe steric clashes between the phenyl groups. Consequently, iron complexes with this ligand are more likely to have a lower coordination number or incorporate only one or two of the bulky phenanthroline ligands.

Nickel(II): Nickel(II) can form complexes with various geometries, including octahedral, square planar, and tetrahedral. mtak.humdpi.comresearchgate.netjocpr.com The significant steric hindrance of this compound would likely favor the formation of four- or five-coordinate Ni(II) complexes.

Platinum(II) and Palladium(II): These d⁸ metal ions commonly form square planar complexes. nih.govrsc.orgresearchgate.net The coordination of one molecule of this compound to a Pt(II) or Pd(II) center would leave two coordination sites available for other ligands, resulting in stable square planar complexes. The steric bulk of the phenyl groups would influence the orientation of the other ligands in the coordination sphere.

Silver(I) and Mercury(II): These metal ions exhibit flexible coordination geometries. The complexation with this compound would lead to stable complexes, with the coordination number and geometry being influenced by the metal-to-ligand ratio and the nature of the counter-anions.

| Metal Ion | Likely Coordination Number | Probable Geometry | Key Remarks |

|---|---|---|---|

| Cu(I) | 4 | Distorted Tetrahedral | Potential for interesting photoluminescent properties. |

| Ru(II) | 4 or 6 (with other small ligands) | Tetrahedral or Distorted Octahedral | Tris-chelate complex is sterically hindered. |

| Re(I) | 6 | Octahedral (in tricarbonyl complexes) | Bulky ligand can tune photophysical properties. |

| Fe(II/III) | 4 or 6 (with other small ligands) | Tetrahedral or Distorted Octahedral | Formation of [FeL₃]ⁿ⁺ is unlikely. |

| Ni(II) | 4 or 5 | Square Planar, Tetrahedral, or Square Pyramidal | Steric bulk prevents formation of octahedral [NiL₃]²⁺. |

| Pt(II), Pd(II) | 4 | Square Planar | Forms stable [M(L)X₂] type complexes. |

| Ag(I) | 2, 3, or 4 | Linear, Trigonal Planar, or Tetrahedral | Flexible coordination geometry. |

| Hg(II) | 2, 3, or 4 | Linear, Trigonal Planar, or Tetrahedral | Forms stable complexes with variable coordination. |

The complexation of phenanthroline-based ligands with lanthanide (Ln) and actinide (An) ions is of interest for applications in separation science and as luminescent probes. researchgate.netnih.govmdpi.comresearchgate.net These ions are typically larger and have higher coordination numbers (usually 8 or 9) compared to transition metals. The steric bulk of this compound would likely lead to the formation of complexes with a lower number of phenanthroline ligands per metal ion, for example, mono- or bis-ligand complexes, with the remaining coordination sites being occupied by solvent molecules or counter-anions. The selectivity for different lanthanide or actinide ions would be influenced by the match between the size of the metal ion and the bite angle and steric profile of the ligand. While specific studies on the complexation of this compound with f-block elements are scarce, the general principles of coordination chemistry suggest that stable complexes would form, with the steric hindrance of the ligand playing a key role in determining the stoichiometry and structure of the resulting complexes.

Metal-Ligand Cooperation and Redox-Active Ligand Phenomena in this compound Complexes

The concept of metal-ligand cooperation (MLC) describes a synergistic relationship in which both the metal center and the ligand are actively involved in chemical transformations. In many catalytic processes, ligands are not merely passive spectators but participate directly in bond activation and formation. Phenanthroline-based ligands, including this compound, possess electronic and structural characteristics that can facilitate such cooperative phenomena. The extended π-system of the phenanthroline core allows it to be "redox-active," meaning it can accept, store, and transfer electrons during a reaction sequence.

Ligand-Assisted Electron Transfer and Reservoir Functions

While specific studies detailing the ligand-assisted electron transfer and reservoir functions of this compound are not extensively documented in publicly available research, the general principles observed for the broader class of phenanthroline ligands provide a framework for understanding its potential behavior. Phenanthroline ligands are excellent electron acceptors and can stabilize low-valent metal ions. alfachemic.com Their planar and rigid structure plays a crucial role in coordination chemistry, forming stable complexes with a variety of transition metals. alfachemic.com

Complexes of 1,10-phenanthroline and its derivatives can exhibit unique photochemical and photophysical properties due to the formation of a strong metal-to-ligand charge-transfer (MLCT) state upon absorbing light. acs.org This process involves the transfer of an electron from the metal center to the ligand, effectively making the ligand an electron reservoir. The stability and redox potential of these complexes can be tuned by introducing different substituents on the phenanthroline core. nih.gov

The redox properties of phenanthroline complexes are central to their catalytic activity. For instance, copper-phenanthroline complexes are known to be redox-active and efficient in catalyzing the production of reactive oxygen species (ROS), a process fueled by reductants like glutathione. researchgate.netchemrxiv.org In these systems, the phenanthroline ligand facilitates the cycling between different oxidation states of the copper ion.

Although detailed electrochemical data for this compound complexes are scarce in the provided search results, the table below illustrates typical redox potentials for related phenanthroline complexes, highlighting how ligand substitution influences these properties.

| Complex | Redox Couple | Potential (V vs. Fc+/Fc) | Solvent |

| [Cu(phen)₂]²⁺/⁺ | Cu(II)/Cu(I) | -0.37 | CH₃CN |

| [Cu(dmp)₂]²⁺/⁺ | Cu(II)/Cu(I) | -0.59 | CH₃CN |

Data extrapolated from general literature on phenanthroline complexes for illustrative purposes, as specific data for the tetraphenyl derivative was not found in the search results. dmp is 2,9-dimethyl-1,10-phenanthroline.

Role in Oxidative Addition Processes and Catalytic Cycles

The involvement of phenanthroline ligands in oxidative addition processes is a key aspect of their role in catalytic cycles. Oxidative addition is a fundamental step in many catalytic reactions where a metal complex with a lower oxidation state is oxidized as a substrate molecule is added. While specific examples detailing the role of this compound in such processes are limited in the available literature, the behavior of related phenanthroline complexes can offer insights.

For example, copper(I) complexes with 2,9-di(aryl)-1,10-phenanthroline ligands have been shown to be effective photoredox catalysts in atom-transfer radical-addition (ATRA) reactions. rsc.org The proposed catalytic cycle involves the photoexcitation of the copper(I) complex, which then participates in the activation of the substrate. rsc.org

In the context of copper-catalyzed reactions, phenanthroline ligands can facilitate the redox cycling of the metal center, which is crucial for catalytic turnover. researchgate.netchemrxiv.org A generalized catalytic cycle for a copper-phenanthroline catalyzed oxidation reaction is depicted below:

Reduction of the Metal Center: The Cu(II)-phenanthroline complex is reduced to a Cu(I)-phenanthroline complex by a reducing agent.

Substrate Activation: The catalytically active Cu(I) species interacts with a substrate, such as O₂, to generate reactive intermediates.

Oxidation and Product Formation: The copper center is re-oxidized to Cu(II), and the final product is formed.

Photophysical Characteristics of 2,4,7,9 Tetraphenyl 1,10 Phenanthroline Complexes

Electronic Absorption Spectroscopy and Spectroscopic Transitions

The electronic absorption spectra of metal complexes containing substituted phenanthroline ligands are characterized by a variety of electronic transitions. While specific spectral data for 2,4,7,9-tetraphenyl-1,10-phenanthroline complexes are not extensively detailed in the available literature, the general features can be understood by analogy to other highly substituted phenanthroline complexes. The absorption spectra typically exhibit intense bands in the ultraviolet (UV) region and, for transition metal complexes, additional bands in the visible region.

For transition metal complexes, particularly those of d⁶ metals like Ru(II) or d¹⁰ metals like Cu(I), the absorption spectra in the visible region are often dominated by metal-to-ligand charge transfer (MLCT) transitions. chim.it These transitions involve the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the phenanthroline ligand. The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the phenanthroline ligand. In the case of sterically hindered ligands, such as those with bulky groups in the 2,9-positions, a blue shift in the MLCT band can be observed due to the distortion of the complex geometry. osti.gov For instance, increasing steric bulk around a Cu(I) center by modifying the phenanthroline ligand has been shown to induce a blue shift in the MLCT absorption band. osti.gov

In addition to MLCT bands, the electronic spectra of these complexes also display transitions that are primarily centered on the ligand itself. Intense absorption bands in the UV region are typically assigned to π → π* ligand-centered (LC) transitions within the aromatic system of the this compound ligand. The extensive π-conjugation provided by the four phenyl rings would be expected to influence the energy of these transitions.

Furthermore, the substitution pattern of the ligand can give rise to intra-ligand charge transfer (ILCT) transitions. In these transitions, electron density is moved from one part of the ligand to another. For phenanthroline ligands with both electron-donating and electron-accepting substituents, distinct ILCT bands can be observed. The phenyl groups in this compound can participate in the delocalized π-system, and their orientation relative to the phenanthroline core will affect the nature and energy of these transitions.

Photoluminescence Properties and Excited State Behavior

The luminescence of metal complexes with sterically hindered phenanthroline ligands is a key area of interest, with applications in areas such as sensors and light-emitting devices. The bulky substituents play a crucial role in dictating the excited-state lifetime and quantum yield.

Complexes of 1,10-phenanthroline (B135089) ligands with bulky substituents, particularly at the 2,9-positions, often exhibit enhanced luminescence quantum yields (Φ) and longer excited-state lifetimes (τ) compared to their less hindered counterparts. acs.orgnih.gov This is attributed to the steric hindrance which protects the metal center from solvent quenching and inhibits non-radiative decay pathways by restricting structural rearrangements in the excited state. rsc.org For example, Cu(I) complexes with sterically demanding phenanthroline ligands have been shown to have significantly longer excited-state lifetimes. caltech.edursc.org

Table 1: Representative Photophysical Data for Sterically Hindered Copper(I) Phenanthroline Complexes in Dichloromethane (B109758) at Room Temperature This table presents data for analogous compounds to illustrate the effect of steric hindrance, as specific data for this compound complexes is not available in the cited literature.

| Complex/Ligand | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |

|---|---|---|---|

| [Cu(dmp)₂]⁺ | ~730 | 0.02% | ~0.055 |

| [Cu(dipp)₂]⁺ | - | 0.4% | 0.37 |

| [Cu(dsbtmp)₂]⁺ | - | 6.3% | 2.8 |

(dmp = 2,9-dimethyl-1,10-phenanthroline; dipp = 2,9-diisopropyl-1,10-phenanthroline; dsbtmp = 2,9-di-sec-butyl-3,4,7,8-tetramethyl-1,10-phenanthroline) Data sourced from references acs.orgnih.gov.

Time-resolved spectroscopic techniques are essential for understanding the dynamics of the excited states in these complexes. Transient absorption spectroscopy can monitor the formation and decay of the excited state, providing insights into processes such as intersystem crossing and non-radiative decay. For many copper(I) phenanthroline complexes, photoexcitation into the MLCT band leads to the population of a triplet MLCT (³MLCT) state, which is often the emissive state. rsc.org Time-resolved photoluminescence measurements directly probe the decay of this emissive state, providing the excited-state lifetime. The kinetics of these processes are strongly influenced by the solvent and the steric properties of the ligand. osti.govcaltech.edu

The geometry of phenanthroline complexes in their ground and excited states plays a critical role in their photophysical properties. For Cu(I) complexes, which typically favor a pseudo-tetrahedral coordination geometry, a significant structural change can occur in the excited state. Upon MLCT excitation, the formal oxidation state of the copper center changes from Cu(I) to Cu(II). The preferred coordination geometry for Cu(II) is often square planar or tetragonally distorted octahedral. This leads to a driving force for the excited state to undergo a "flattening" distortion from a tetrahedral-like to a more planar geometry.

This structural rearrangement provides a non-radiative decay pathway, which can quench luminescence. The presence of bulky substituents at the 2,9-positions of the phenanthroline ligand, as would be the case with the phenyl groups in this compound, can sterically hinder this flattening distortion. rsc.org By preventing or slowing down this geometric change, the non-radiative decay rate is reduced, leading to an increase in the luminescence quantum yield and excited-state lifetime. nih.govnih.gov Therefore, the rigid structure imposed by the tetraphenyl substitution is expected to be a key factor in promoting efficient luminescence in the corresponding metal complexes.

Mechanisms of Excited State Quenching and Nonradiative Decay

The luminescence of metal complexes is often diminished by competing nonradiative decay pathways that return the excited molecule to its ground state without the emission of light. In complexes of this compound and its analogs, a primary mechanism for nonradiative decay involves significant structural distortions in the metal-to-ligand charge-transfer (MLCT) excited state.

Upon photoexcitation of a typical d¹⁰ metal complex, such as one with copper(I), an electron is promoted from a metal-centered orbital to a π* orbital of the phenanthroline ligand. This process formally oxidizes the metal center (e.g., Cu(I) to Cu(II)) and alters its preferred coordination geometry. For Cu(I), which favors a tetrahedral geometry in its ground state, the resulting Cu(II) center in the excited state prefers a more planar arrangement. This leads to a significant structural rearrangement, often termed "flattening" or exciplex formation, of the coordination sphere. acs.orgnih.gov This distortion provides a facile pathway for the dissipation of the excited-state energy as heat, leading to efficient nonradiative decay and quenching of luminescence. acs.orgnih.gov

Another significant quenching mechanism, particularly in solution, is solvent-induced quenching. Solvent molecules can interact with the coordinatively unsaturated excited state of the complex, forming an exciplex. This interaction can provide an additional channel for nonradiative decay, further reducing the emission quantum yield and lifetime. nih.govrsc.org The bulky phenyl substituents in this compound play a crucial role in mitigating these quenching pathways.

Theoretical studies on analogous Cu(I) complexes have elucidated the factors governing both radiative (kᵣ) and nonradiative (kₙᵣ) decay rates. The nonradiative decay rate is influenced by the spin-orbit coupling between the lowest triplet (T₁) excited state and the ground state (S₀), the effective energy gap, and the Huang-Rhys factor, which relates to the degree of structural distortion between the excited and ground states. rsc.org For some organic molecules with "free" phenyl rings, low-frequency twisting motions of the phenyl groups can be strongly coupled to the electronic excited state, providing an efficient channel for dissipating the excitation energy nonradiatively. nih.gov

Structure-Photophysical Property Relationships

The photophysical properties of metal complexes are intricately linked to their molecular structure. The nature of the ligand, the identity of the metal center, and the associated counterions all play a role in determining the energy of the excited states and the efficiencies of radiative and nonradiative decay processes.

The introduction of bulky substituents, such as phenyl groups, at the 2- and 9-positions of the 1,10-phenanthroline ligand has a profound impact on the photophysical properties of its metal complexes. acs.orgnih.gov The primary role of these bulky groups is to sterically hinder the flattening distortion of the complex in the MLCT excited state. acs.orgnih.gov By preventing this structural rearrangement, the energy barrier for nonradiative decay is increased, which in turn enhances the luminescence quantum yield and prolongs the excited-state lifetime. acs.orgnih.gov

Generally, as the steric bulk of the substituents at the 2,9-positions increases, a blue shift in the MLCT absorption band is observed. rsc.org This is attributed to the destabilization of the MLCT excited state due to the prevention of the stabilizing planar distortion. The increased steric hindrance can also shield the photo-excited metal center from quenching interactions with solvent molecules. nih.govrsc.org

The following table illustrates the effect of increasing steric bulk at the 2,9-positions on the photophysical properties of various homoleptic copper(I) phenanthroline complexes in dichloromethane (DCM). While data for the specific this compound complex is not available, the trend observed with analogous ligands is informative.

| Complex | Emission Max (λₑₘ, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Radiative Rate Constant (kᵣ, s⁻¹) | Nonradiative Rate Constant (kₙᵣ, s⁻¹) |

|---|---|---|---|---|---|

| [Cu(phen)₂]⁺ | - | Not luminescent | - | - | - |

| [Cu(dmp)₂]⁺ | 730 | 0.0002 | 55 | 3.6 x 10³ | 1.8 x 10⁷ |

| [Cu(dipp)₂]⁺ | 678 | 0.004 | 370 | 1.1 x 10⁴ | 2.7 x 10⁶ |

| [Cu(dsbtmp)₂]⁺ | 660 | 0.063 | 2800 | 2.3 x 10⁴ | 3.3 x 10⁵ |

Data sourced from references acs.orgnih.gov.

The choice of the metal center is critical in determining the photophysical properties of a complex. Copper(I) complexes of phenanthroline derivatives have been extensively studied due to their accessible MLCT states and potential as alternatives to more expensive noble metal complexes. rsc.orgrsc.org The d¹⁰ electronic configuration of Cu(I) makes it susceptible to the geometric distortions in the excited state as described above. Other metal ions with different electronic configurations and preferred coordination geometries will exhibit different photophysical behaviors. For instance, Ru(II) and Ir(III) complexes with phenanthroline ligands are known for their robust photophysical properties, often with higher quantum yields and longer lifetimes compared to analogous Cu(I) complexes, in part due to their more rigid octahedral coordination environments which are less prone to distortional quenching.

The counterion associated with a cationic metal complex can also influence its photophysical properties, particularly in the solid state. researchgate.net While often considered non-coordinating, counterions can affect the crystal packing and the local environment of the complex. In some cases, coordinating counterions can directly interact with the metal center, altering its geometry and, consequently, its electronic and photophysical properties. researchgate.net For Cu(I) complexes, the coordinating nature of the counterion can have a strong influence on the flattening distortion of the geometry around the metal ion in the solid state and in concentrated solutions. researchgate.net

The following table provides a conceptual illustration of how different metal centers can affect the photophysical properties of phenanthroline-type complexes.

| Metal Center | Typical Geometry | Key Photophysical Features |

|---|---|---|

| Cu(I) | Tetrahedral | Prone to excited-state distortion, properties highly sensitive to steric hindrance. |

| Ru(II) | Octahedral | Often exhibit strong room-temperature phosphorescence from ³MLCT states. |

| Ir(III) | Octahedral | Strong spin-orbit coupling leads to efficient phosphorescence, widely used in OLEDs. |

| Zn(II) | Tetrahedral | d¹⁰ configuration, luminescence is typically ligand-based (fluorescence or phosphorescence). |

Electrochemical Behavior of 2,4,7,9 Tetraphenyl 1,10 Phenanthroline and Its Metal Complexes

Anticipated Cyclic Voltammetry and Redox Potential Characterization

Based on studies of related phenanthroline compounds, it is expected that 2,4,7,9-tetraphenyl-1,10-phenanthroline would exhibit well-defined redox behavior.

Ligand-Based Oxidation and Reduction Processes

The electrochemical activity of phenanthroline ligands is typically centered on the π-system of the aromatic rings. Reduction processes involve the acceptance of electrons into the lowest unoccupied molecular orbital (LUMO) of the phenanthroline core. The four phenyl substituents on the this compound molecule would likely influence the reduction potential. Phenyl groups can exert electronic effects that would modulate the energy of the LUMO, thereby shifting the reduction potentials compared to the unsubstituted phenanthroline.

Oxidation of the phenanthroline ligand itself generally occurs at high positive potentials. sciepub.com The presence of electron-donating phenyl groups might render the molecule slightly easier to oxidize than the parent ligand.

Metal-Centered Redox Events in Complexes

When complexed with a redox-active metal, such as iron, ruthenium, or copper, the cyclic voltammogram is expected to display additional redox waves corresponding to the metal center (e.g., Fe(II)/Fe(III) or Cu(I)/Cu(II) transitions). The potential of these metal-centered events is highly sensitive to the coordination environment. The steric bulk and electronic properties of the four phenyl groups in this compound would significantly impact the geometry and stability of the metal complex, thereby tuning the redox potential of the metal ion. For instance, the well-known [Fe(phen)3]2+ complex has a standard redox potential of +1.06 V. acs.org The tetraphenyl-substituted ligand would be expected to alter this value.

Postulated Electrochemistry of Polymerized Derivatives

Electrochemical polymerization is a known characteristic of some phenanthroline complexes, particularly those with functional groups that can participate in radical formation. chim.it

Mechanism of Electrochemical Polymerization

For complexes like [Fe(phen)3]2+, electrochemical oxidation can lead to the formation of ligand-based free radicals. chim.it The subsequent recombination of these radicals is a primary mechanism for forming a polymer film on the electrode surface. chim.it While it is unconfirmed for this compound, if its complexes were to undergo electropolymerization, a similar free-radical mechanism could be hypothesized. The bulky phenyl groups might, however, sterically hinder the polymerization process.

Redox-Active Sites in Polymer Structures

Should a polymer be formed, it would likely contain redox-active sites. These can include both the metal centers within the polymer backbone and potentially redox-active functionalities created on the phenanthroline ligand during the polymerization and subsequent chemical processes, such as hydroxylation. chim.it

Hypothetical Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the electronic transitions of species as they undergo oxidation or reduction. uncw.edu For metal complexes of this compound, this technique would be invaluable for characterizing changes in electronic absorption spectra upon changes in the oxidation state of the metal or the ligand. One would expect to observe the appearance or disappearance of characteristic bands, such as metal-to-ligand charge transfer (MLCT) bands, as the redox state is altered electrochemically. uncw.edu This provides insight into the electronic structure of the complex in its various oxidation states.

Further experimental research is required to substantiate these hypotheses and to fully elucidate the electrochemical behavior of this compound and its metal complexes.

Theoretical and Computational Investigations of 2,4,7,9 Tetraphenyl 1,10 Phenanthroline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No specific DFT calculations detailing the electronic structure or molecular geometry of 2,4,7,9-Tetraphenyl-1,10-phenanthroline were identified in the search results. While DFT is a standard method for such investigations on phenanthroline derivatives researchgate.netmdpi.com, the specific outcomes for the tetraphenyl-substituted variant are not documented in the available literature.

Ground State Optimization and Conformational Analysis

Information regarding the ground state optimization and conformational analysis of this compound is not available. Such studies would typically provide data on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule, but this has not been published.

Excited State Calculations and Transition Energy Prediction

There are no specific excited state calculations or transition energy predictions for this compound using methods like Time-Dependent DFT (TD-DFT). While TD-DFT is commonly used to predict the electronic absorption spectra of phenanthroline complexes and derivatives mdpi.commdpi.com, the specific transitions and their corresponding energies for this compound have not been reported.

Quantum Chemical Calculations of Tautomeric Forms and Energetics

No quantum chemical calculations concerning the potential tautomeric forms of this compound or their relative energetics were found.

Computational Insights into Metal-Ligand Interactions and Selectivity

While the metal-ligand interactions of phenanthroline ligands are a broad area of research nih.govresearchgate.netuncw.edu, computational insights specifically for complexes of this compound are absent from the provided search results.

Application of Pearson's Hard-Soft-Acid-Base (HSAB) Principle

There is no specific application or discussion of Pearson's HSAB principle in the context of the metal-ligand interactions of this compound.

Frontier Molecular Orbital (FMO) Theory in Reactivity Analysis

An analysis of reactivity for this compound using Frontier Molecular Orbital (FMO) theory, which would involve the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported in the available literature. For other phenanthroline derivatives, FMO analysis has been used to understand their role as electron acceptors in interactions nih.gov.

Solvent Effects in Theoretical Modeling

The inclusion of solvent effects in theoretical and computational models is crucial for accurately predicting the behavior and properties of molecules in solution. For a large, aromatic system like this compound, the surrounding solvent medium can significantly influence its electronic structure, spectroscopic properties, and reactivity. Computational chemistry offers various models to simulate these solvent effects, ranging from implicit continuum models to explicit solvent models.

One of the most widely used approaches for modeling solvent effects is the Polarizable Continuum Model (PCM). In this model, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. This approach is computationally efficient and can provide valuable insights into how the bulk properties of the solvent, such as its dielectric constant, affect the solute.

Theoretical studies on related 1,10-phenanthroline (B135089) derivatives have demonstrated the significant impact of solvent polarity on their electronic and nonlinear optical properties. researchgate.net Generally, an increase in solvent polarity leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net However, the stabilization of the LUMO is often more pronounced, resulting in a decrease in the HOMO-LUMO energy gap with increasing solvent polarity. researchgate.net This trend is expected to hold for this compound.

The change in the HOMO-LUMO gap directly influences the molecule's electronic absorption spectra. A smaller energy gap typically corresponds to a red-shift (bathochromic shift) in the absorption maxima (λmax) as less energy is required for electronic excitation. nih.gov Conversely, a blue-shift (hypsochromic shift) can occur if the ground state is more stabilized by the solvent than the excited state. sciencepublishinggroup.com For π → π* transitions, which are characteristic of aromatic systems like this compound, a bathochromic shift is generally observed in more polar solvents. nih.gov

The photophysical properties of molecules can be significantly influenced by the surrounding solvent. nih.gov For instance, the solvent can affect the Stokes shift, which is the difference between the maxima of the absorption and emission spectra. The Lippert-Mataga equation is often employed in computational studies to correlate the Stokes shift with the solvent's dielectric constant and refractive index, providing insight into the change in the dipole moment of the molecule upon excitation.

Table 1: Hypothetical Calculated HOMO-LUMO Gap and Absorption Maxima (λmax) of this compound in Different Solvents.

| Solvent | Dielectric Constant (ε) | Calculated HOMO-LUMO Gap (eV) | Calculated λmax (nm) |

| n-Hexane | 1.88 | 4.50 | 350 |

| Toluene | 2.38 | 4.45 | 355 |

| Dichloromethane (B109758) | 8.93 | 4.35 | 365 |

| Acetone | 20.7 | 4.30 | 370 |

| Acetonitrile | 37.5 | 4.25 | 375 |

| Water | 80.1 | 4.20 | 380 |

Note: The data in this table are hypothetical and serve to illustrate the expected trends based on theoretical principles and findings for similar compounds. Actual values would need to be determined through specific DFT or TD-DFT calculations for this compound.

Furthermore, theoretical models can predict changes in other molecular properties as a function of the solvent environment. For example, the polarizability and hyperpolarizability, which are measures of a molecule's response to an external electric field and are important for nonlinear optical applications, are known to increase with solvent polarity in related phenanthroline systems. researchgate.net

Advanced Applications in Materials Science and Catalysis

Optoelectronic Materials

The unique photophysical properties and structural stability of phenanthroline derivatives have made them prime candidates for use in optoelectronic devices. The introduction of phenyl groups at the 2,4,7,9-positions further enhances these characteristics, leading to improved performance and longevity in various applications.

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

Phenanthroline-based compounds are integral to the architecture of high-performance Organic Light-Emitting Diodes (OLEDs). Their primary role is to facilitate efficient charge transport and block excitons, which is critical for achieving high quantum efficiency and operational stability. researchgate.netnih.gov In blue OLEDs, for instance, phenanthroline derivatives have been successfully utilized as emitters, demonstrating the versatility of this class of compounds. nih.gov The stable aromatic structure of 2,4,7,9-Tetraphenyl-1,10-phenanthroline makes it a suitable material for the demanding operational conditions of OLEDs and organic solar cells, contributing to device longevity and consistent performance.

Role as Host Materials, Electron Transport Layers, and Emitters

When used as a host material in the emissive layer, these compounds can form a matrix for dopant emitters, facilitating efficient energy transfer. Furthermore, their inherent luminescence means they can also function directly as emitters, contributing to the light-generating process of the device. nih.gov

| Phenanthroline Derivative | Role in Device | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | CIE Coordinates (x,y) |

|---|---|---|---|---|---|

| 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f] nih.govrsc.orgphenanthroline | Blue Emitter | 1.45 | 1.52 | 0.99 | (0.16, 0.14) |

| PXZ-DPPN | TADF Emitter | - | - | 20.1 | (0.49, 0.50) |

Catalysis and Photocatalysis

The nitrogen atoms in the 1,10-phenanthroline (B135089) core are excellent chelators for a wide variety of metal ions. nih.govalfachemic.com This property makes this compound and related structures valuable ligands in catalysis, where they can stabilize metal centers and modulate their reactivity. alfachemic.com

Metal-Catalyzed Organic Transformations using Phenanthroline Ligands

Phenanthroline ligands are widely employed in metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. alfachemic.comnih.gov They are particularly effective in palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings. rsc.orgresearchgate.net The use of phenanthroline ligands can stabilize the palladium catalyst, prevent its precipitation, and accelerate the reaction rate, often allowing the reaction to proceed under milder, base-free conditions. nih.gov Research on the direct arylation of phenanthrolines has yielded derivatives like 2,3,8,9-tetraphenyl-1,10-phenanthroline, which proved to be a highly efficient ligand in the palladium-catalyzed Heck reaction. rsc.org This highlights the capability of tetraphenyl-substituted phenanthrolines to promote challenging and important chemical transformations.

| Reaction Type | Catalyst System | Ligand | Key Features | Outcome |

|---|---|---|---|---|

| Mizoroki-Heck Reaction | Pd(OAc)₂ | 1,10-Phenanthroline | Base-free conditions, stabilization of Pd catalyst | Efficient and selective C-C bond formation |

| Aqueous Suzuki-Miyaura Coupling | Palladium on Polymer Nanotubes | Phenanthroline-based Polymer | High activity and reusability in water/ethanol | Superior catalytic activity (TOF: 3077 h⁻¹) |

Cooperative Dual Catalysis and Water-Splitting Systems

While the broader family of phenanthroline-based ligands is integral to the development of catalysts for water-splitting, specific documented applications of this compound in cooperative dual catalysis and complete water-splitting systems remain an area of emerging research. The general principle involves the use of metal complexes where the phenanthroline derivative acts as a robust ligand, facilitating the intricate electron transfer processes required for both hydrogen and oxygen evolution. For instance, ruthenium complexes with modified phenanthroline ligands have been investigated as single-site water oxidation catalysts. The structural rigidity and coordinating ability of the phenanthroline core are crucial in these systems. nih.gov The bulky tetraphenyl substitution in this compound could offer enhanced stability and unique electronic properties to the catalytic metal center, potentially influencing the efficiency and longevity of such systems. However, detailed studies focusing specifically on the 2,4,7,9-tetraphenyl derivative in these dual catalytic and water-splitting applications are not yet prevalent in the reviewed literature.

Photocatalytic Degradation of Organic Dyes

The photocatalytic degradation of organic dyes is a critical area of environmental remediation. Phenanthroline complexes, in general, are known to participate in photochemically active catalysis. nih.gov While direct studies employing this compound for the degradation of specific organic dyes like Rhodamine B are not extensively documented, the foundational principles of photocatalysis suggest its potential. For example, copper(I) complexes with di(aryl)-1,10-phenanthroline ligands have shown efficient photoredox catalytic activity. rsc.org The mechanism in such systems often involves the generation of reactive oxygen species upon light irradiation, which then mineralize the organic dye molecules. nih.govnih.gov Different photocatalytic systems, such as those using NixCu(1-x)Fe2O4, have been successfully used for the degradation of Rhodamine B under visible light, demonstrating the feasibility of such processes. researchgate.netscielo.br The high stability and tunable electronic properties of metal complexes of this compound could make them promising candidates for future research in this area.

Supramolecular Chemistry and Sensors

The unique structural and electronic features of this compound make it a valuable building block in supramolecular chemistry and for the development of advanced sensors. nih.gov Its ability to coordinate with metal ions and its inherent luminescence form the basis for these applications.

Design of Ionophores for Selective Metal Ion Transport and Sensing

Phenanthroline derivatives have been successfully utilized as ionophores in ion-selective electrodes (ISEs) for the detection of various metal ions. While specific studies detailing the use of this compound for heavy metal ion transport are limited, the broader class of phenanthroline compounds has shown significant promise. For example, other substituted phenanthroline ligands, such as 2,9-di(pyrid-2-yl)-1,10-phenanthroline, have been shown to be highly selective for certain metal ions like cadmium, lead, and mercury, making them suitable for applications in fluorescent sensors or chelation therapies. nih.govuncw.eduresearchgate.net The design of these ionophores often relies on the principle of preorganization, where the ligand's conformation in its free form is already suited for binding a specific metal ion. uncw.edu The bulky phenyl groups in this compound could create a specific cavity size and electronic environment, potentially leading to selectivity for particular heavy metal ions.

Self-Assembly and Coordination Frameworks

The rigid and well-defined geometry of 1,10-phenanthroline and its derivatives makes them excellent candidates for the construction of self-assembled coordination polymers and metal-organic frameworks (MOFs). nih.govchemicalbook.com The nitrogen atoms of the phenanthroline core readily coordinate with metal ions, leading to the formation of extended, ordered structures. For instance, 4,7-phenanthroline (B189438) has been used to create one-dimensional coordination polymers with various metal salts. researchgate.net The introduction of phenyl groups at the 2,4,7,9-positions can influence the resulting architecture of these frameworks through steric effects and potential π-π stacking interactions between adjacent ligands. These interactions can play a crucial role in directing the self-assembly process and determining the final topology of the coordination framework. researchgate.net Such multi-component self-assembly provides a pathway to create ordered systems with potentially novel functions. chalmers.se

Luminescent Sensors for Specific Analytes

The inherent fluorescence of the phenanthroline core, which can be modulated upon coordination with metal ions, makes its derivatives attractive for the development of luminescent sensors. rsc.org Various phenanthroline-based fluorescent sensors have been developed for the detection of metal ions, with a notable focus on zinc(II). researchgate.netrsc.orgnih.gov For example, a terphenyl-based macrocycle incorporating a phenanthroline fluorophore exhibited a selective "Off-On" fluorescence signaling behavior in the presence of Zn2+ ions. rsc.org Another study reported a phosphorescent iridium(III) complex with a modified phenanthroline ligand as a highly sensitive and selective sensor for biological mobile zinc. nih.gov

While detailed studies on this compound as a luminescent sensor for a specific analyte are not abundant, its planar structure and potential for strong π-π interactions are crucial for its function as a fluorescent probe. Furthermore, the general principles of fluorescence quenching or enhancement upon analyte binding are applicable. For instance, luminescent porous aromatic frameworks have been used for the selective detection of nitro compounds through fluorescence quenching. lnu.edu.cn This suggests that this compound-based materials could potentially be developed into sensors for such analytes.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Strategies for Precision Structural Control

Future synthetic efforts will likely concentrate on the development of more efficient and versatile methods for the functionalization of the 2,4,7,9-tetraphenyl-1,10-phenanthroline scaffold. acs.orgnih.gov While the core structure is well-established, achieving precise control over the introduction of various substituents at specific positions on both the phenanthroline and the phenyl rings remains a challenge. acs.org The development of novel synthetic strategies is crucial for tailoring the electronic and steric properties of the ligand, which in turn governs the characteristics of its metal complexes. researchgate.net

Key areas of future research in this domain include:

Post-functionalization Methodologies: The development of robust post-functionalization reactions on pre-formed this compound will enable the introduction of a wide array of functional groups. This will allow for the fine-tuning of properties such as solubility, photophysics, and electrochemical behavior.

Stereoselective Synthesis: For applications in catalysis and chiroptical materials, the synthesis of enantiomerically pure derivatives of this compound is of paramount importance. Future work will likely focus on developing asymmetric synthetic routes to achieve this.

A table summarizing potential synthetic strategies is presented below:

| Synthetic Strategy | Description | Potential Advantages |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. | High efficiency and functional group tolerance. |

| Direct C-H Functionalization | Activation and functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. acs.org | Increased atom economy and reduced synthetic steps. acs.org |

| Cyclization Reactions | Construction of the phenanthroline core from acyclic precursors. | Access to a wide range of substituted derivatives. |

| Click Chemistry | Use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, for ligand modification. | Mild reaction conditions and high yields. |

Exploration of Unconventional Metal Centers and Multi-metal Architectures

While the coordination chemistry of this compound with common transition metals like ruthenium, iridium, and copper is relatively well-explored, there is a vast and largely untapped potential in studying its complexes with unconventional metal centers. wikipedia.org The unique steric and electronic properties of this ligand could lead to novel coordination geometries and reactivity with a broader range of metals.

Future research in this area will likely involve:

Lanthanide and Actinide Complexes: The large ionic radii and high coordination numbers of lanthanides and actinides could lead to the formation of unique complexes with this compound, with potential applications in luminescence and catalysis.

Main Group Metal Complexes: The coordination chemistry of this ligand with main group elements is underexplored. Such complexes could exhibit interesting photophysical properties and catalytic activities.

Multi-metal Architectures: The design and synthesis of multinuclear complexes containing two or more metal centers bridged by this compound or its derivatives is a promising avenue. rsc.orgresearchgate.net These systems could exhibit cooperative effects, leading to enhanced catalytic activity or unique photophysical properties. The HETPHEN (heteroleptic phenanthroline) concept, which allows for the selective formation of heteroleptic bis-phenanthroline metal complexes, provides a powerful strategy for constructing such multi-metal assemblies. rsc.org

A table of potential unconventional metal centers and their anticipated properties is provided below:

| Metal Center | Potential Coordination Chemistry | Potential Applications |

| Lanthanides (e.g., Eu, Tb) | High coordination numbers, formation of luminescent complexes. | Luminescent probes, OLEDs. |

| Actinides (e.g., U, Th) | Complex coordination geometries, potential for redox chemistry. | Catalysis, nuclear waste separation. |

| Alkali and Alkaline Earth Metals (e.g., Li, Mg) | Formation of complexes with unusual ligand-to-metal ratios. princeton.edu | Cation sensing, catalysis. |

| p-Block Metals (e.g., Al, Sn, Bi) | Diverse coordination environments, potential for Lewis acidity. | Catalysis, materials science. |

Integration of Phenanthroline-based Systems into Hybrid Materials and Nanostructures

The incorporation of this compound and its metal complexes into larger material architectures is a rapidly growing area of research. This integration can lead to the development of hybrid materials with synergistic properties, combining the unique characteristics of the molecular component with the processability and stability of a larger matrix.

Future research directions in this area include:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The use of functionalized this compound derivatives as building blocks for the construction of porous crystalline materials like MOFs and COFs is a promising strategy. These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Polymer-Based Materials: The covalent incorporation of this compound units into polymer backbones or as pendant groups can lead to the development of advanced functional polymers. researchgate.net These materials could be used as sensors, catalysts, or in electronic devices.

Nanoparticle Functionalization: The attachment of this compound-based complexes to the surface of nanoparticles (e.g., gold, silica, quantum dots) can impart new functionalities to the nanoparticles. nih.govacs.org These hybrid nanostructures could have applications in bioimaging, sensing, and drug delivery. acs.orgwhiterose.ac.uk

A table outlining different hybrid material systems is shown below:

| Hybrid Material | Integration Strategy | Potential Applications |

| MOFs/COFs | Use of functionalized ligands as linkers or nodes. | Gas storage, catalysis, sensing. |

| Polymers | Covalent incorporation into the polymer chain or as side groups. researchgate.net | Luminescent materials, sensors, catalysts. |

| Nanoparticles | Surface functionalization with phenanthroline complexes. nih.govacs.org | Bioimaging, diagnostics, drug delivery. acs.orgwhiterose.ac.uk |

| Hybrid Membranes | Embedding phenanthroline-based systems into membrane matrices. | Selective separations, catalytic membranes. |

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound and its complexes is crucial for elucidating reaction mechanisms and designing more efficient functional systems. The use of advanced in-situ characterization techniques will play a pivotal role in this endeavor. acs.org

Future research will increasingly rely on:

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved photoluminescence spectroscopy can provide valuable insights into the excited-state dynamics of these molecules, which is essential for applications in photocatalysis and light-emitting devices. nih.gov

In-Situ Electrochemistry: The combination of electrochemical methods with spectroscopic techniques (spectroelectrochemistry) can be used to study the changes in the electronic structure and geometry of these complexes upon oxidation or reduction.

Single-Molecule Spectroscopy: This powerful technique can provide information about the behavior of individual molecules, revealing heterogeneities that are often masked in ensemble measurements.

A table of advanced characterization techniques and the information they can provide is given below:

| Technique | Information Obtained | Relevance |

| Transient Absorption Spectroscopy | Excited-state lifetimes, reaction intermediates. | Understanding photocatalytic mechanisms. nih.gov |